molecular formula C16H14FN3OS B5708754 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide

2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide

Cat. No. B5708754
M. Wt: 315.4 g/mol
InChI Key: MOVNRPIFZIRJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide, also known as FBTA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and microbial infections. 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and modulation of immune response. 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide has also been shown to have anti-inflammatory and antibacterial properties. In addition, 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide. One area of interest is the development of novel derivatives of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide that exhibit improved solubility and bioavailability. Another area of interest is the investigation of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide's potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide and its potential applications in the treatment of various diseases.

Synthesis Methods

2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with 2-fluorobenzyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with thioacetic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Research has shown that 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide has also been shown to have anti-inflammatory and antibacterial properties.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c17-12-6-2-1-5-11(12)9-20-14-8-4-3-7-13(14)19-16(20)22-10-15(18)21/h1-8H,9-10H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVNRPIFZIRJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide

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